Aqueous Solubility Superiority: Glutarate vs. Succinate, Adipate, Pimelate, and Longer-Chain Dicarboxylates
Pentanedioate (as glutaric acid) exhibits an aqueous solubility of 63.41 g/100 g (≈634 g/L) at room temperature . This value is approximately 13.4-fold higher than succinate (C4, 4.72 g/100 g), 30.9-fold higher than adipate (C6, 2.05 g/100 g), 25.2-fold higher than pimelate (C7, 2.52 g/100 g), and over 1,800-fold higher than suberate (C8, 0.035 g/100 g) . Alternative vendor sources independently report 429–430 g/L at 20 °C . The solubility peak at C5 is anomalous within the homologous series and represents a critical selection criterion for aqueous formulation workflows.
| Evidence Dimension | Aqueous solubility (g/100 g water) at room temperature |
|---|---|
| Target Compound Data | Glutaric acid (C5): 63.41 g/100 g |
| Comparator Or Baseline | Succinic acid (C4): 4.72 g/100 g; Adipic acid (C6): 2.05 g/100 g; Pimelic acid (C7): 2.52 g/100 g; Suberic acid (C8): 0.035 g/100 g |
| Quantified Difference | Glutarate solubility is 13.4× > succinate, 30.9× > adipate, 25.2× > pimelate, >1,800× > suberate |
| Conditions | Room temperature water; data compiled from PMC Table 1 (PMC11130641) |
Why This Matters
When aqueous processing, high-concentration stock preparation, or dissolution-limited bioavailability is required, pentanedioate eliminates the solubility bottleneck that disqualifies its adjacent homologs.
- [1] PMC Table 1. Characteristics for succinic (SUA), glutaric (GLA), adipic (ADA), pimelic (PA), suberic (SUBA), azelaic (AZA), and sebacic acids (SA). Water solubility (g/100 g): SUA 4.72, GLA 63.41, ADA 2.05, PA 2.52, SUBA 0.035. https://pmc.ncbi.nlm.nih.gov/articles/PMC11130641/table/tab1/ View Source
